molecular formula C13H18N2O4S B8290837 N-Cyclohexyl-4-nitrobenzenemethanesulphonamide

N-Cyclohexyl-4-nitrobenzenemethanesulphonamide

Cat. No. B8290837
M. Wt: 298.36 g/mol
InChI Key: WUSPENUSIHCFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816470

Procedure details

By a procedure similar to that described in example 9(b) the product of stage (a) (6.4 g) was hydrogenated to give the title compound (5.0 g), m.p. 141°-143° (from isopropanol).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][S:8]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)(C)C>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][S:8]([NH:7][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)(=[O:10])=[O:9])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C1(CCCCC1)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.